6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound with a unique structure that combines furan, thiazine, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . This reaction leads to the formation of the thiazine ring, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
2-Amino-4H-thiazines: These compounds have a similar thiazine ring and are used in various chemical and biological applications.
Uniqueness
6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide is unique due to its combination of furan, thiazine, and nitrile functionalities, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
4938-90-3 |
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Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6,7-dimethyl-1,1-dioxo-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile |
InChI |
InChI=1S/C15H12N2O3S/c1-9-10(2)20-15-14(9)21(18,19)12(8-16)13(17-15)11-6-4-3-5-7-11/h3-7,17H,1-2H3 |
InChI Key |
IPHHUEKSLDRPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1S(=O)(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
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